6,6-Dibromoindigo
CAS No.: 19201-53-7
Cat. No.: VC21073821
Molecular Formula: C16H8Br2N2O2
Molecular Weight: 420.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19201-53-7 |
---|---|
Molecular Formula | C16H8Br2N2O2 |
Molecular Weight | 420.05 g/mol |
IUPAC Name | 6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one |
Standard InChI | InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H |
Standard InChI Key | ZVAPIIDBWWULJN-BUHFOSPRSA-N |
Isomeric SMILES | C1=CC2=C(C=C1Br)N/C(=C/3\C(=O)C4=C(N3)C=C(C=C4)Br)/C2=O |
SMILES | C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br |
Canonical SMILES | C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br |
Introduction
Property | Value |
---|---|
Chemical formula | C₁₆H₈Br₂N₂O₂ |
Molar mass | 420.060 g·mol⁻¹ |
Appearance | Purple solid |
Percent composition | C 45.75%, H 1.92%, Br 38.04%, N 6.67%, O 7.62% |
Historical Context
6,6-Dibromoindigo is primarily known as the main component of Tyrian purple, one of the most famous and valued dyes of antiquity . This prestigious pigment was historically extracted from marine snails of the Muricidae family found along the Atlantic and Mediterranean coasts . The extreme rarity and difficulty in obtaining the dye made it extraordinarily valuable, with Paul Friedländer requiring 12,000 Murex brandaris snails to produce just 1.4 grams of pure pigment when he first identified its structure in 1909 .
Structural Characteristics and Identification
Molecular Structure
The structure of 6,6-Dibromoindigo features two indole-based units with bromine atoms at specific positions that give the molecule its distinctive properties. This arrangement differs from regular indigo by the presence of the bromine atoms, which significantly alter its electronic and optical properties. The molecule can be identified using several standardized chemical identifiers:
Identifier | Value |
---|---|
Standard InChI | InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H/b14-13+ |
Standard InChIKey | ZVAPIIDBWWULJN-BUHFOSPRSA-N |
CAS Registry Numbers | 19201-53-7, 1277170-99-6 |
Physical Properties
6,6-Dibromoindigo presents as a deep purple solid . Like many indigo derivatives, it exhibits low solubility in most common solvents, which historically contributed to its value as a colorfast dye. This low solubility also presents challenges for purification, which is typically accomplished by recrystallization or washing with various solvents rather than extraction .
Biosynthesis and Natural Production
Marine Mollusk Production
6,6-Dibromoindigo is naturally produced by snails of the family Muricidae . These marine mollusks synthesize precursor compounds in their hypobranchial glands. When these precursors are extracted and exposed to oxygen and light, they undergo a series of transformations culminating in the formation of the purple dye compound.
Biochemical Pathway
The biosynthesis of 6,6-Dibromoindigo in nature is intermediated by tyrindoxyl sulphate . The biochemical synthesis pathway involves several steps:
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Initial production of precursor compounds in the mollusk's hypobranchial gland
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Bromination of the benzo ring in suitable precursors
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Conversion to 6-bromoindole
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Coupling of two indole units via flavin-containing monooxygenase
This pathway can be replicated in laboratory conditions, with 6,6-Dibromoindigo being produced enzymatically in vitro from the amino acid tryptophan . This biochemical understanding has informed approaches to chemical synthesis of the compound.
Chemical Synthesis Methods
Historical Synthesis Approaches
The first chemical synthesis of 6,6-Dibromoindigo was reported in 1903 by Sachs and Kempf, predating Friedländer's definitive identification of the natural product . This original synthesis followed an approach analogous to the Baeyer-Drewsen process used for manufacturing indigo, based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone .
Friedländer later developed another synthetic route starting from 4-bromo-2-aminobenzoic acid. This method treated the aminobenzoic acid with chloroacetic acid to yield a carboxyphenylglycine derivative, which was subsequently cyclized to a diacetylindoxyl intermediate before being hydrolyzed and oxidized to produce the final compound .
Modern Synthetic Routes
Nearly all known syntheses of 6,6-Dibromoindigo are based on the oxidative coupling of a 6-bromoindole derivative, which is usually generated in situ . In 2010, efficient protocols for laboratory synthesis were developed that offered significant improvements over previous methods .
Modern approaches have focused on:
A particularly promising modern approach involves a three-step synthesis of 4-bromo-2-nitrobenzaldehyde from o-nitroaniline, followed by conversion to the final product . This method offers several advantages over traditional approaches, making the production of larger quantities more feasible.
Synthesis Challenges and Solutions
Despite the development of multiple synthetic routes, 6,6-Dibromoindigo has never been synthesized at a commercial level, unlike its parent compound indigo . This is largely due to challenges including:
Recent research has addressed these challenges through the development of simpler, safer, and more efficient synthesis methods that avoid toxic or expensive reagents . The final step in many synthetic routes involves hydrolysis and oxidation of a diacetylindoxyl intermediate, which can give high yields of the final product when using pure starting materials .
Applications and Significance
Modern Research Applications
While 6,6-Dibromoindigo is primarily of interest today as a historical and chemical curiosity, it has emerged as a compound of interest in materials science research. The compound has been discovered to possess semiconductor properties in the thin film phase, which makes it potentially useful for applications in wearable electronics .
Research has demonstrated that 6,6-Dibromoindigo exhibits better performance than the parent indigo molecule in this context, suggesting opportunities for specialized electronic applications . This represents an interesting transition from historical significance to potential technological relevance.
Comparative Analysis with Related Compounds
The following table compares key aspects of 6,6-Dibromoindigo with its parent compound indigo:
Characteristic | 6,6-Dibromoindigo | Indigo |
---|---|---|
Color | Deep purple | Blue |
Historical production | Marine snails | Plant sources |
Modern commercial synthesis | Not commercially synthesized | Industrially produced |
Semiconductor properties | Superior performance | Less effective |
Current applications | Research interest, historical reproductions | Industrial dye (particularly for denim) |
Future Research Directions
Scientific interest in 6,6-Dibromoindigo continues with several promising research avenues:
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Further exploration of semiconductor properties for electronic applications
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Development of even more efficient and environmentally friendly synthesis methods
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Investigation of structure-property relationships through analysis of molecular derivatives
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Applications in specialized materials requiring unique electronic or optical properties
These directions may expand our understanding of this historically significant compound while potentially uncovering new applications that leverage its unique structural and electronic characteristics.
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